(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Overview
Description
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and a 4-methylpentanoyl moiety, makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one typically involves the alkylation of 4(S)-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with allyl bromide using lithium diisopropylamide (LDA) as a base. This is followed by hydrolysis with lithium hydroperoxide (LiOOH) to yield the chiral pentenoic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The key steps include precise temperature control, reagent addition, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-3-nonanoyloxazolidin-2-one
- (R,R)-5-(iodomethyl)-3-isobutyltetrahydrofuran-2-one
- (R,R)-3-isobutyl-5-(tritylsulfanylmethyl)tetrahydrofuran-2-one
Uniqueness
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is unique due to its specific combination of a benzyl group and a 4-methylpentanoyl moiety. This structure imparts distinct stereochemical properties, making it particularly valuable in asymmetric synthesis. Compared to similar compounds, it offers enhanced selectivity and efficiency in producing enantiomerically pure products .
Properties
IUPAC Name |
(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUTVRHBEQTSJS-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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